molecular formula C8H14O B14521901 2-(Pent-3-en-1-yl)cyclopropan-1-ol CAS No. 62672-74-6

2-(Pent-3-en-1-yl)cyclopropan-1-ol

Cat. No.: B14521901
CAS No.: 62672-74-6
M. Wt: 126.20 g/mol
InChI Key: IWDKFBTUUXXFFW-UHFFFAOYSA-N
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Description

2-(Pent-3-en-1-yl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring substituted with a pent-3-en-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pent-3-en-1-yl)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene. One common method is the reaction of a pent-3-en-1-yl halide with a cyclopropane precursor under basic conditions. The reaction can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with the alkene to form the cyclopropane ring. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pent-3-en-1-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of 2-(Pent-3-en-1-yl)cyclopropanone.

    Reduction: Formation of 2-(Pent-3-en-1-yl)cyclopropane.

    Substitution: Formation of 2-(Pent-3-en-1-yl)cyclopropyl chloride or bromide.

Scientific Research Applications

2-(Pent-3-en-1-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-3-en-1-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles.

Comparison with Similar Compounds

    Cyclopropanol: Lacks the pent-3-en-1-yl group, making it less hydrophobic.

    2-(Pent-3-en-1-yl)cyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    Cyclopentanol: Contains a larger ring, affecting its reactivity and steric properties.

Uniqueness: 2-(Pent-3-en-1-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the pent-3-en-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62672-74-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-pent-3-enylcyclopropan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2-3,7-9H,4-6H2,1H3

InChI Key

IWDKFBTUUXXFFW-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1CC1O

Origin of Product

United States

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